N-isopentyl-2-(trifluoromethyl)benzamide

Description

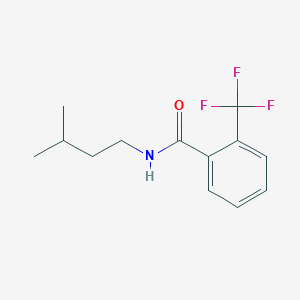

Structure

3D Structure

Properties

Molecular Formula |

C13H16F3NO |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

N-(3-methylbutyl)-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C13H16F3NO/c1-9(2)7-8-17-12(18)10-5-3-4-6-11(10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) |

InChI Key |

ZTNMGXBCVVTPJY-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1C(F)(F)F |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: N-Isopentyl-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Based on available data for Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)-, the following properties are reported[1][2][3]:

| Property | Value |

| Molecular Formula | C13H16F3NO |

| Molecular Weight | 259.27 g/mol |

| IUPAC Name | N-(3-methylbutyl)-2-(trifluoromethyl)benzamide |

| SMILES | CC(C)CCNC(=O)c1ccccc1C(F)(F)F |

| LogP (Octanol/Water Partition Coefficient) | 3.481 (Calculated) |

| Water Solubility | -4.35 log(mol/L) (Calculated) |

Experimental Protocols

While a specific protocol for the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide is not detailed in the reviewed literature, a standard amidation reaction represents a highly plausible and efficient route. Two general methods are presented below.

Method 1: Amidation of 2-(Trifluoromethyl)benzoic Acid

This method involves the direct coupling of 2-(trifluoromethyl)benzoic acid with isopentylamine using a suitable coupling agent.

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

Isopentylamine (3-methyl-1-butylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF.

-

Add isopentylamine (1.1 eq) to the solution.

-

If using DCC, add DCC (1.2 eq) and a catalytic amount of DMAP. If using HATU, add HATU (1.2 eq) and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if DCC was used, filter off the N,N'-dicyclohexylurea byproduct.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Method 2: Acyl Chloride Formation Followed by Amination

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine.

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Isopentylamine

-

Triethylamine (Et3N) or pyridine

Procedure:

Step A: Synthesis of 2-(Trifluoromethyl)benzoyl chloride

-

In a fume hood, add 2-(trifluoromethyl)benzoic acid (1.0 eq) to a round-bottom flask.

-

Add an excess of thionyl chloride (e.g., 2-3 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF if using oxalyl chloride.

-

Reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride. This intermediate is often used immediately in the next step.

Step B: Amidation

-

Dissolve the crude 2-(trifluoromethyl)benzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve isopentylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Work-up the reaction as described in Method 1 (washing with acid, base, and brine).

-

Purify the product by silica gel column chromatography.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, the broader class of N-substituted benzamides has been investigated for various therapeutic applications. Structurally similar compounds have shown activities as enzyme inhibitors and signaling pathway modulators.

Enzyme Inhibition

A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the trifluoromethylbenzoyl moiety, demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[4]. The inhibitory concentrations (IC50) were found to be in the micromolar range, with the potency influenced by the length of the alkyl chain. For instance, derivatives with C5 to C7 alkyl chains showed optimal inhibition of BuChE[4]. This suggests that this compound could also exhibit inhibitory activity against these or other enzymes.

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.04 - 106.75 | [4] |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BuChE) | 58.01 - 277.48 | [4] |

Anticancer and Antimicrobial Activity

Other studies on trifluoromethyl-containing benzamides have explored their potential as anticancer and antimicrobial agents[5][6]. For example, certain novel trifluoro-oxoacetamido benzamides have shown potent inhibitory activity against Cholesteryl Ester Transfer Protein (CETP), with IC50 values in the nanomolar to micromolar range[7]. Furthermore, some N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives displayed excellent anticancer activity against the A549 lung cancer cell line with IC50 values around 17-19 µM[5].

| Compound Class | Biological Activity | IC50 / MIC | Cell Line / Organism | Reference |

| Trifluoro-oxoacetamido benzamides | CETP Inhibition | 7.16 x 10⁻⁸ - 1.24 µM | - | [7] |

| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamides | Anticancer | 17 - 19 µM | A549 (Lung Cancer) | [5] |

| Aryl-urea derivatives with trifluoromethyl groups | Antibacterial | MIC: 4.88 µg/mL | B. mycoides, E. coli | [6] |

| Aryl-urea derivatives with trifluoromethyl groups | Anticancer | IC50: 12.4 - 44.4 µM | Various cancer cell lines | [6] |

Visualizations

Experimental Workflow: Amidation of 2-(Trifluoromethyl)benzoic Acid

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

Given that some N-substituted benzamides are known to induce apoptosis, a simplified diagram illustrating a potential mechanism of action is provided. This is a generalized pathway and would require experimental validation for the specific compound.

Caption: Hypothetical signaling pathway leading to apoptosis.

References

- 1. Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)- [webbook.nist.gov]

- 2. Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemeo.com [chemeo.com]

- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-isopentyl-2-(trifluoromethyl)benzamide molecular weight

An In-depth Technical Guide to N-isopentyl-2-(trifluoromethyl)benzamide

Introduction

This compound is a chemical compound belonging to the benzamide class, which are derivatives of benzoic acid. The structure is characterized by an isopentyl group attached to the nitrogen of the amide, and a trifluoromethyl group substituted at the 2-position of the benzene ring. Compounds within this chemical family are explored in medicinal chemistry for their potential biological activities. This guide provides a comprehensive overview of its molecular properties, synthesis, and a hypothetical mechanism of action for research and development professionals.

Molecular Properties and Characterization

The fundamental characteristics of a compound are critical for its application in research and development. The molecular formula dictates its stoichiometric composition, and the molecular weight is a pivotal parameter in all quantitative experiments.

Molecular Weight Calculation

The molecular formula for this compound is C13H16F3NO. The molecular weight is calculated by summing the atomic weights of its constituent atoms.

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

-

Fluorine (F): 3 atoms × 18.998 u = 56.994 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 259.271 u

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C13H16F3NO |

| Molecular Weight | 259.27 g/mol |

| CAS Number | 159514-38-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-81 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO |

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and analysis of chemical compounds in a research setting.

Synthesis Protocol: Amide Coupling

This compound can be synthesized via the coupling of 2-(trifluoromethyl)benzoyl chloride with isopentylamine.

Materials:

-

2-(trifluoromethyl)benzoyl chloride (1.0 eq)

-

Isopentylamine (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) as solvent

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Dissolve isopentylamine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane to the flask dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization or column chromatography to yield pure this compound.

Analytical Protocol: HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of the synthesized compound.

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detector Wavelength: 254 nm

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Biological Context and Signaling

Benzamide derivatives are often investigated as inhibitors of enzymes, particularly kinases, due to their ability to form key hydrogen bonds and occupy hydrophobic pockets in ATP-binding sites. The diagram below illustrates a hypothetical mechanism where this compound acts as an inhibitor of a generic protein kinase ("Kinase A"), preventing the phosphorylation of a downstream substrate.

Caption: Hypothetical inhibition of Kinase A by this compound.

An In-Depth Technical Guide to the Synthesis of N-isopentyl-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. This document details the most common and effective synthetic route, including a step-by-step experimental protocol, and expected analytical data.

Introduction

This compound belongs to the class of N-substituted benzamides, a scaffold frequently found in biologically active molecules. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide outlines a reliable synthetic pathway for the preparation of this compound for research and development purposes.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the acylation of isopentylamine with 2-(trifluoromethyl)benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound from 2-(trifluoromethyl)benzoyl chloride and isopentylamine.

Materials:

-

2-(Trifluoromethyl)benzoyl chloride

-

Isopentylamine (3-methyl-1-butanamine)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopentylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected data for the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | 208.56[1] | 84-85 / 16 mmHg[1] | 1.416[1] |

| Isopentylamine | C5H13N | 87.16 | 95 | 0.752 |

Table 2: Expected Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C13H16F3NO[2] |

| Molecular Weight | 259.27 g/mol [2] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7-7.5 (m, 4H, Ar-H), 6.2 (br s, 1H, NH), 3.5 (q, J=6.8 Hz, 2H, NCH₂), 1.7 (m, 1H, CH), 1.5 (q, J=7.2 Hz, 2H, CH₂), 0.95 (d, J=6.6 Hz, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 136.5, 132.0, 130.0, 128.5, 126.0 (Ar-C), 125.0 (q, J=274 Hz, CF₃), 39.0 (NCH₂), 38.5 (CH₂), 26.0 (CH), 22.5 (2xCH₃) |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 2960 (C-H stretch), 1640 (C=O stretch), 1540 (N-H bend), 1315 (C-F stretch) |

| Mass Spectrometry (ESI+) | m/z 260.1 [M+H]⁺ |

Note: The NMR and IR data are predicted based on analogous structures and may vary slightly in an experimental setting.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

This guide provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources. Standard laboratory safety practices should be followed at all times.

References

N-isopentyl-2-(trifluoromethyl)benzamide: A Technical Guide to its Mechanism of Action as a TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-isopentyl-2-(trifluoromethyl)benzamide is a chemical compound that has been identified as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways. The information presented is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those targeting thermosensation and pain pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the TRPM8 ion channel. TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons and is activated by cold temperatures (typically below 28°C) and cooling agents such as menthol and icilin.[1][2] Activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signal that is transmitted to the central nervous system, resulting in the sensation of cold and, in some cases, cold-induced pain.[2][3]

This compound exerts its effect by binding to the TRPM8 channel and preventing its opening in response to activating stimuli. This antagonistic action blocks the influx of cations, thereby inhibiting the depolarization of sensory neurons and the subsequent signaling cascade. This makes this compound a valuable tool for studying the physiological roles of TRPM8 and a potential therapeutic agent for conditions characterized by cold hypersensitivity or pain.

Quantitative Data Summary

The inhibitory potency of this compound on the TRPM8 channel has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data.

| Compound | Assay Type | Cell Line | TRPM8 Agonist | IC50 (µM) | Reference |

| This compound | Calcium Imaging | HEK-293 | Menthol | 1.25 ± 0.26 | [4] |

| This compound | Patch-Clamp | HEK-293 | Menthol | Low micromolar | [4] |

Note: The available public data for this specific compound is limited. The table will be updated as more research becomes available.

Experimental Protocols

The characterization of this compound as a TRPM8 antagonist typically involves two key in vitro experimental techniques: calcium imaging and patch-clamp electrophysiology.

Intracellular Calcium Imaging Assay

This high-throughput method is used to screen for and characterize the activity of TRPM8 modulators by measuring changes in intracellular calcium concentrations.[5][6]

Objective: To determine the inhibitory effect of this compound on TRPM8 activation by measuring changes in intracellular calcium levels.

Materials:

-

HEK-293 cells stably expressing the TRPM8 channel.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

TRPM8 agonist (e.g., menthol, icilin).

-

This compound.

-

Fluorescence microplate reader or microscope.

Protocol:

-

Cell Culture: HEK-293 cells stably expressing TRPM8 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Compound Incubation: After dye loading, the cells are washed with assay buffer. Varying concentrations of this compound are then added to the wells and incubated for a predetermined period.

-

Agonist Stimulation: The plate is placed in a fluorescence reader, and a baseline fluorescence reading is taken. A TRPM8 agonist is then added to the wells to stimulate channel activation.

-

Data Acquisition: Fluorescence intensity is measured over time. An increase in fluorescence indicates an influx of calcium and channel activation.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence response in the presence of the compound to the response with the agonist alone. IC50 values are calculated from the dose-response curves.

Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.[7][8]

Objective: To directly measure the inhibitory effect of this compound on TRPM8-mediated ion currents.

Materials:

-

HEK-293 cells expressing TRPM8.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA).

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, MgCl2, HEPES, Glucose).

-

TRPM8 agonist (e.g., menthol).

-

This compound.

Protocol:

-

Cell Preparation: A coverslip with adherent TRPM8-expressing cells is placed in the recording chamber on the microscope stage and perfused with the extracellular solution.

-

Pipette Fabrication and Filling: A glass pipette with a fine tip (1-5 MΩ resistance) is fabricated and filled with the intracellular solution.

-

Gigaohm Seal Formation: The pipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A TRPM8 agonist is applied to the bath to activate the channel, and the resulting inward current is recorded.

-

Compound Application: After a stable baseline current is established, this compound is perfused into the bath at various concentrations, and the effect on the agonist-induced current is recorded.

-

Data Analysis: The inhibition of the TRPM8 current by the compound is measured, and a dose-response curve is generated to calculate the IC50.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of this compound Action

Caption: Experimental Workflow for Characterization

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing [tesidottorato.depositolegale.it]

The Biological Landscape of N-isopentyl-2-(trifluoromethyl)benzamide: A Review of Potential Activities

A comprehensive review of publicly available scientific literature reveals a notable absence of specific data on the biological activity of N-isopentyl-2-(trifluoromethyl)benzamide. Despite extensive searches, no quantitative data, detailed experimental protocols, or elucidated signaling pathways directly associated with this specific molecule have been reported. However, by examining the biological activities of structurally related trifluoromethylated benzamides and other benzamide derivatives, we can infer potential areas of interest for future research into this compound. This technical guide will, therefore, provide an in-depth overview of the established biological activities of analogous compounds, offering a foundational framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity.

Potential Biological Activities Inferred from Analogous Compounds

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Based on the available literature for related compounds, potential biological activities for this compound could include:

-

Enzyme Inhibition: A study on novel trifluoromethyl benzamides identified them as promising inhibitors of the Cholesteryl Ester Transfer Protein (CETP), with some analogs exhibiting IC50 values in the low micromolar range.[1] CETP inhibition is a therapeutic strategy for raising high-density lipoprotein (HDL) cholesterol levels.

-

Antagonism of Signaling Pathways: Certain benzamide derivatives have been shown to act as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[2] Dysregulation of this pathway is implicated in various cancers.

-

Antimicrobial and Antifungal Activity: Various benzamide analogs have demonstrated significant antimicrobial and antifungal properties.[3][4][5][6] For instance, some novel benzamides containing a 1,2,4-oxadiazole moiety displayed good fungicidal activities against a range of fungal species.[4][5]

-

Insecticidal Activity: Several studies have reported the insecticidal potential of trifluoromethyl pyridine derivatives containing an amide linkage.[7]

Quantitative Data for Structurally Related Benzamides

To provide a framework for potential efficacy, the following table summarizes quantitative data for various biologically active benzamide derivatives found in the literature. It is crucial to note that this data does not represent the activity of this compound but serves as a reference for the potential potency of this class of compounds.

| Compound Class | Target | Assay Type | Quantitative Metric (IC50/EC50/MIC) | Reference |

| Trifluoromethyl Benzamides | Cholesteryl Ester Transfer Protein (CETP) | In vitro inhibition assay | 1.03 µM (for compound 9c) | [1] |

| Benzamide Derivatives | Smoothened (SMO) Receptor | Cell-based Hedgehog signaling assay | Potency equivalent to or greater than GDC-0449 | [2] |

| Tryptamine-based Benzamides | Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | Not specified, but showed significant resistance | [3] |

| Tryptamine-based Benzamides | Aspergillus Niger | Minimum Inhibitory Concentration (MIC) | Not specified, but showed significant resistance | [3] |

| 1,2,4-Oxadiazole Benzamides | Botrytis cinereal | In vitro fungicidal assay | 84.4% inhibition at 100 mg/L (for compound 10a) | [4] |

Methodologies for Evaluating Biological Activity

The following sections detail generalized experimental protocols for assays commonly used to evaluate the biological activities of benzamide derivatives. These methodologies are based on those reported for analogous compounds and can serve as a starting point for designing a research plan for this compound.

CETP Inhibition Assay

A representative experimental workflow for determining the CETP inhibitory activity of a test compound is outlined below.

Protocol:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA). Prepare donor particles (e.g., liposomes containing a fluorescently labeled lipid) and acceptor particles (e.g., HDL).

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Reaction: In a microplate, combine the assay buffer, donor particles, acceptor particles, recombinant human CETP, and the test compound or control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2 hours).

-

Detection: Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of CETP inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Hedgehog Signaling Pathway Antagonism Assay

The following diagram illustrates a potential signaling pathway and a generalized workflow for assessing the antagonistic activity of a compound on the Hedgehog pathway.

Protocol:

-

Cell Culture: Culture a reporter cell line (e.g., Shh-LIGHT2 cells) that contains a Gli-responsive luciferase reporter gene in appropriate growth medium.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound in the presence of a Smoothened agonist (e.g., SAG) to activate the pathway. Include appropriate positive and negative controls.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of inhibition of Hedgehog signaling for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While there is a current lack of specific biological data for this compound, the broader family of benzamide derivatives represents a rich source of biologically active compounds with diverse therapeutic potential. The presence of the isopentyl and trifluoromethyl moieties suggests that this compound may possess unique pharmacological properties worthy of investigation.

Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound. Initial screening against a panel of common drug targets, including those for which related benzamides have shown activity (e.g., CETP, SMO), would be a logical first step. Furthermore, broad-spectrum antimicrobial and insecticidal screening could reveal other potential applications. The experimental protocols and data presentation formats provided in this guide offer a robust framework for initiating such a research program. The elucidation of the biological activity of this compound will be crucial in determining its potential as a novel therapeutic agent or a valuable tool for chemical biology research.

References

- 1. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile of N-isopentyl-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-isopentyl-2-(trifluoromethyl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages calculated physicochemical properties and established methodologies for solubility determination. It also presents a potential biological pathway of action based on the activity of structurally related compounds.

Physicochemical Properties

The following table summarizes the calculated physicochemical properties for this compound. These values provide an initial assessment of the compound's likely solubility and distribution characteristics.

| Property | Value | Unit | Source |

| Molecular Formula | C13H16F3NO | - | Cheméo |

| Molecular Weight | 259.27 | g/mol | Cheméo |

| LogP (Octanol/Water Partition Coefficient) | 3.481 | - | Crippen Method (via Cheméo) |

| Log10 of Water Solubility (log10ws) | -4.35 | mol/l | Crippen Method (via Cheméo) |

| Enthalpy of Fusion (ΔHfus) | 28.08 | kJ/mol | Joback Method (via Cheméo) |

| Enthalpy of Vaporization (ΔHvap) | 56.52 | kJ/mol | Joback Method (via Cheméo) |

| Boiling Point (Tb) | 626.68 | K | Joback Method (via Cheméo) |

| Melting Point (Tf) | 366.99 | K | Joback Method (via Cheméo) |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. Quantification is subsequently performed using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). For poorly soluble compounds, longer equilibration times may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV scan of the compound).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the filtered supernatant from the saturated solutions and the standard solutions into the HPLC system.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area from the calibration curve.

-

The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Potential Biological Signaling Pathway: TRPV1 Modulation

While the specific biological target of this compound is not definitively established in the available literature, many benzamide derivatives are known to modulate the activity of ion channels. One such well-characterized target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. The following diagram illustrates the TRPV1 signaling pathway, a potential, illustrative mechanism of action for this class of compounds.

Caption: Illustrative TRPV1 Signaling Pathway and Potential Modulation.

Disclaimer: No direct experimental solubility data or specific biological pathway information for this compound was found in the public domain at the time of this report. The provided data is based on calculations and established methodologies for similar compounds. The signaling pathway is presented as a plausible, illustrative example based on the known activities of structurally related molecules. Further experimental validation is required.

Technical Guide: Spectroscopic Data for N-isopentyl-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental NMR spectra data for N-isopentyl-2-(trifluoromethyl)benzamide could not be located. The data presented in this guide are predicted values based on computational models and analysis of structurally similar compounds.

Predicted NMR Spectra Data

In the absence of experimental data, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using established cheminformatics software and are intended to serve as a reference for researchers. Actual experimental values may vary.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 | d | 1H | Ar-H |

| ~ 7.60 | t | 1H | Ar-H |

| ~ 7.50 | t | 1H | Ar-H |

| ~ 7.40 | d | 1H | Ar-H |

| ~ 6.10 | br s | 1H | N-H |

| ~ 3.45 | q | 2H | -NH-CH₂- |

| ~ 1.70 | m | 1H | -CH(CH₃)₂ |

| ~ 1.55 | q | 2H | -CH₂-CH(CH₃)₂ |

| ~ 0.95 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~ 167.5 | C=O |

| ~ 135.0 | Ar-C |

| ~ 132.0 | Ar-C |

| ~ 130.0 | Ar-C |

| ~ 128.0 (q) | Ar-C-CF₃ |

| ~ 127.0 | Ar-C |

| ~ 126.0 | Ar-C |

| ~ 124.0 (q) | -CF₃ |

| ~ 39.0 | -NH-CH₂- |

| ~ 38.5 | -CH₂-CH(CH₃)₂ |

| ~ 26.0 | -CH(CH₃)₂ |

| ~ 22.5 | -CH(CH₃)₂ |

Experimental Protocols

The following describes a general protocol for the acquisition of NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Addition: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16

-

Acquisition time: ~4 seconds

-

Relaxation delay: 1-2 seconds

-

Spectral width: ~16 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Spectral width: ~240 ppm

-

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ peak for ¹³C.

Visualizations

Molecular Structure

Caption: Structure of this compound.

NMR Workflow

Caption: General workflow for NMR spectral analysis.

A Technical Guide to the Crystal Structure Determination of N-isopentyl-2-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive methodology for determining the single-crystal X-ray structure of N-isopentyl-2-(trifluoromethyl)benzamide. While specific crystallographic data for this compound is not publicly available, this document details the complete experimental workflow, from synthesis and crystallization to data analysis and structure refinement, providing a robust framework for its structural elucidation.

Quantitative Data Summary

The following table represents the typical crystallographic data that would be collected for this compound upon successful single-crystal X-ray diffraction analysis. The values are hypothetical and serve as a template for expected results.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1515.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections Collected | 15000 |

| Unique Reflections | 3500 |

| R-int | 0.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

The determination of the crystal structure of this compound involves several key stages, each requiring meticulous execution.

2.1. Synthesis and Purification

The synthesis of this compound can be achieved via the amidation of 2-(trifluoromethyl)benzoyl chloride with isopentylamine.

-

Reaction Setup: 2-(Trifluoromethyl)benzoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., argon or nitrogen).

-

Amine Addition: A solution of isopentylamine (1.1 eq) and a non-nucleophilic base, such as triethylamine (1.2 eq), in CH₂Cl₂ is added dropwise to the stirred benzoyl chloride solution at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

2.2. Crystallization

Obtaining diffraction-quality single crystals is a critical and often challenging step. Several methods should be attempted to find the optimal crystallization conditions.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and left in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to the gradual precipitation and crystallization of the compound.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface of the two solvents over time.

-

Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

2.3. Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

2.4. Structure Solution and Refinement

-

Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

-

Model Building: An initial model of the molecule is built into the electron density map.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

3.1. Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the determination of the crystal structure of a small molecule.

3.2. Logical Flow of Crystallographic Analysis

Caption: Logical steps from diffraction data to the final crystal structure.

Potential Therapeutic Targets of N-isopentyl-2-(trifluoromethyl)benzamide: A Technical Whitepaper

Disclaimer: This document explores the potential therapeutic targets of N-isopentyl-2-(trifluoromethyl)benzamide based on the known activities of structurally related compounds. As of the latest literature review, no direct biological studies or therapeutic target identifications have been published for this specific molecule. The information presented herein is, therefore, speculative and intended to guide future research.

Introduction

This compound is a small molecule belonging to the N-substituted benzamide class of compounds. While this specific molecule is not extensively characterized in publicly accessible scientific literature, the core chemical scaffold, 2-(trifluoromethyl)benzamide, is associated with a distinct biological activity. Patent literature, specifically EP0934934A1, describes derivatives of 2-(trifluoromethyl)benzamide as possessing parasiticidal activity, acting primarily as mitochondrial uncouplers. This document will, therefore, explore the potential therapeutic targets of this compound by extrapolating from the known mechanism of action of its close chemical analogs.

The primary hypothesis is that this compound functions as a mitochondrial uncoupler . This whitepaper will detail this mechanism, its potential therapeutic implications, proposed experimental workflows for validation, and hypothetical data representations.

Core Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncoupling is a process where the flow of electrons along the electron transport chain (ETC) is disconnected from the synthesis of ATP. In normal respiration, the energy released from electron transport is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP.

Uncoupling agents act as protonophores, creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton gradient, causing the energy to be released as heat. This leads to an increase in oxygen consumption without a corresponding increase in ATP production.

Caption: Mitochondrial uncoupling by a protonophore agent.

Potential Therapeutic Applications

While initially explored for weight loss, the therapeutic window for mitochondrial uncouplers is narrow. However, controlled mitochondrial uncoupling is being investigated for several conditions:

-

Metabolic Diseases: Mild uncoupling can increase energy expenditure and improve insulin sensitivity, making it a potential strategy for obesity and type 2 diabetes.

-

Non-alcoholic Fatty Liver Disease (NAFLD): By increasing fatty acid oxidation, uncoupling could reduce lipid accumulation in the liver.

-

Neurodegenerative Diseases: Some studies suggest that mild uncoupling can be neuroprotective by reducing mitochondrial reactive oxygen species (ROS) production.

-

Ischemia-Reperfusion Injury: Controlled uncoupling may reduce oxidative damage that occurs when blood flow is restored to tissues.

Data Presentation

The following table represents a hypothetical summary of quantitative data for this compound, assuming it functions as a mitochondrial uncoupler. These values would need to be determined experimentally.

| Parameter | Value (Hypothetical) | Description |

| EC50 (Oxygen Consumption) | 2.5 µM | The molar concentration inducing 50% of the maximal increase in cellular oxygen consumption rate. |

| CC50 (Cytotoxicity) | 75 µM | The molar concentration causing 50% cell death in a given cell line (e.g., HepG2). |

| Therapeutic Index (TI) | 30 | The ratio of CC50 to EC50, indicating the safety margin of the compound. |

| Protonophore Activity | 1.2 µM | The concentration required to dissipate 50% of the mitochondrial membrane potential. |

| ATP Depletion IC50 | 3.0 µM | The concentration at which cellular ATP levels are reduced by 50%. |

Experimental Protocols

Validating the activity of this compound would require a series of targeted experiments.

Measurement of Cellular Respiration

Objective: To determine if the compound increases the basal oxygen consumption rate (OCR), a hallmark of mitochondrial uncoupling.

Methodology:

-

Platform: Seahorse XF Analyzer (or similar).

-

Cell Line: A metabolically active cell line such as HepG2 or C2C12 myotubes.

-

Procedure:

-

Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

-

Replace growth medium with assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and equilibrate.

-

Measure baseline OCR.

-

Inject this compound over a range of concentrations.

-

Measure the change in OCR following compound injection.

-

Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler, as a positive control), and rotenone/antimycin A (Complex I/III inhibitors) to determine maximal respiration and non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate the dose-dependent increase in basal OCR to determine the EC50.

Assessment of Mitochondrial Membrane Potential

Objective: To confirm that the compound dissipates the proton gradient across the inner mitochondrial membrane.

Methodology:

-

Platform: Fluorescence microscopy or flow cytometry.

-

Reagent: A potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

-

Procedure:

-

Culture cells and treat with various concentrations of this compound for a short duration (e.g., 30-60 minutes).

-

Load cells with the TMRM dye. In healthy, polarized mitochondria, TMRM accumulates and yields a bright signal.

-

Measure the fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.

-

-

Data Analysis: Quantify the loss of fluorescence as a function of compound concentration to determine the IC50 for membrane potential dissipation.

ATP Production Assay

Objective: To verify that the increased oxygen consumption is non-productive in terms of ATP synthesis.

Methodology:

-

Platform: Luminescence-based plate reader.

-

Reagent: A luciferin/luciferase-based ATP detection kit.

-

Procedure:

-

Treat cultured cells with a dose range of this compound for a defined period.

-

Lyse the cells to release intracellular ATP.

-

Add the luciferase reagent, which will produce light in the presence of ATP.

-

Measure the luminescent signal.

-

-

Data Analysis: Correlate the decrease in ATP levels with the increase in OCR to confirm uncoupling activity.

An In-depth Technical Guide to N-isopentyl-2-(trifluoromethyl)benzamide and its Analogs

Disclaimer: As of the latest literature search, specific experimental data for N-isopentyl-2-(trifluoromethyl)benzamide is not available. This guide provides a comprehensive overview based on the well-established chemistry and biological activities of closely related N-alkyl-2-(trifluoromethyl)benzamides and other N-substituted benzamide derivatives. The experimental protocols, quantitative data, and signaling pathways presented herein are representative of this class of compounds and should be considered illustrative.

Introduction

N-substituted benzamides are a significant class of compounds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and neuroleptic properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] The trifluoromethyl group's strong electron-withdrawing nature can significantly influence the physicochemical properties of a molecule.[4] This guide focuses on the synthesis, potential biological activities, and mechanism of action of this compound, a molecule combining these key structural features. While direct studies on this specific compound are lacking, this document consolidates information from analogous structures to provide a predictive but technically grounded overview for researchers and drug development professionals.

Synthesis and Chemical Properties

The synthesis of this compound can be readily achieved through the acylation of isopentylamine with 2-(trifluoromethyl)benzoyl chloride. This is a standard method for the formation of amides. A similar synthetic approach has been documented for the synthesis of N-(2-trifluoromethylphenyl)-benzamide, where o-trifluoromethyl aniline is reacted with benzoyl chloride.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of isopentylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, triethylamine (1.2 equivalents) is added as a base to scavenge the HCl byproduct. The reaction mixture is stirred at 0 °C in an ice bath.

-

Acylation: 2-(Trifluoromethyl)benzoyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the stirred solution of the amine.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Predicted Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C13H16F3NO |

| Molecular Weight | 259.27 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. |

| logP | >3.0 (predicted) |

Diagram: Synthetic Workflow

Caption: Synthetic route to this compound.

Potential Biological Activity and Applications

Based on studies of analogous N-substituted benzamides, this compound holds potential for various therapeutic applications, most notably in oncology. Several N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some exhibiting significant antiproliferative activities against various cancer cell lines.[1][7] For instance, a series of N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[8] The trifluoromethyl group is a common substituent in many FDA-approved drugs and is known to enhance pharmacological activity.[4][9]

Illustrative Quantitative Data for Analogous Compounds

The following table presents hypothetical IC50 values against various cancer cell lines, based on reported data for similar N-substituted benzamides.[10]

| Cell Line | IC50 (µM) - Hypothetical |

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.9 |

| HeLa (Cervical Cancer) | 12.5 |

| K562 (Leukemia) | 7.1 |

Hypothetical Mechanism of Action: Inhibition of a Pro-Survival Signaling Pathway

Given the antitumor potential of related benzamides, a plausible mechanism of action for this compound could involve the inhibition of a key pro-survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Diagram: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Representative Experimental Protocol: MTT Assay for Cell Viability

To assess the cytotoxic effects of this compound on cancer cells, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

While specific data on this compound is not yet available in the scientific literature, the analysis of its structural components and related compounds suggests it is a promising candidate for further investigation, particularly in the field of oncology. The trifluoromethyl group is expected to confer favorable pharmacokinetic properties, and the N-substituted benzamide core has been associated with potent biological activities.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. Subsequent studies could elucidate its precise mechanism of action and evaluate its efficacy and safety in preclinical animal models. Such research would be invaluable in determining the therapeutic potential of this and other novel trifluoromethyl-containing benzamides.

References

- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Prospective Technical Guide to N-isopentyl-2-(trifluoromethyl)benzamide: Synthesis, Characterization, and Potential Biological Evaluation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-isopentyl-2-(trifluoromethyl)benzamide is not found in the currently available scientific literature. This guide is a prospective analysis based on the known chemistry and biological activities of structurally related compounds. The experimental protocols and potential activities described herein are hypothetical and intended to serve as a roadmap for the synthesis and investigation of this novel molecule.

Introduction

Benzamide and its derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.[2][3] This guide focuses on the hypothetical compound this compound, providing a prospective overview of its synthesis, characterization, and potential biological significance.

The core structure consists of a benzamide scaffold with a trifluoromethyl group at the 2-position of the phenyl ring and an isopentyl group attached to the amide nitrogen. While no specific data exists for this compound, its structural motifs suggest potential for biological activity. This document outlines a proposed synthetic route, methods for its characterization, and a framework for its biological evaluation.

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through a standard amidation reaction. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-substituted benzamides.[4]

Reaction Scheme:

References

In-Depth Technical Guide on the Safety and Handling of N-isopentyl-2-(trifluoromethyl)benzamide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for investigational compounds is paramount. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for N-isopentyl-2-(trifluoromethyl)benzamide, a compound of interest in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available Safety Data Sheets (SDS) from various suppliers indicate that while extensive toxicological studies have not been conducted, the compound is known to cause skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Identification and Classification

| Classification | Hazard Statement | Signal Word | GHS Pictogram |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[1][2] | Warning |

|

| Serious Eye Damage/Eye Irritation, Category 2/2A | H319: Causes serious eye irritation.[1][2] | Warning |

|

| Specific target organ toxicity — single exposure, Category 3, Respiratory system | H335: May cause respiratory irritation.[2][3] | Warning |

|

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4][5] | Warning |

|

It is important to note that for some related benzamide compounds, there is a suspicion of causing genetic defects (H341).[6] While this has not been explicitly stated for this compound, caution is advised due to the structural similarities.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize the risk of exposure. This involves the use of appropriate personal protective equipment (PPE) and adherence to established laboratory safety protocols.

Table 2: Safe Handling, Storage, and Disposal Procedures

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Eye Protection: Safety glasses with side-shields or goggles (EN166 standard). Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4] Skin and Body Protection: Long-sleeved laboratory coat and appropriate protective clothing.[4] Respiratory Protection: Use a dust respirator or work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation. | [4] |

| Handling Guidelines | Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[2] Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[5] Use only in a well-ventilated area or outdoors.[1][2] | [1][2][5] |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store locked up.[7] | [1][7] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6] Waste is classified as hazardous.[5] | [1][5][6] |

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

Emergency First-Aid Protocols

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial. The following table summarizes the recommended procedures.

Table 3: Emergency First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][2] | [1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[1][2] | [1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1] | [1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5] | [4][5] |

Emergency Response Workflow

This diagram illustrates the decision-making process in case of an accidental exposure.

Caption: Decision-making workflow for accidental exposure to this compound.

Toxicological Information and Experimental Data

As of the current date, there is a lack of comprehensive toxicological data for this compound in the public domain. The available SDSs indicate that the toxicological properties have not been fully investigated. No specific LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes have been published.

Generic Experimental Protocol for Handling a Solid Research Chemical

In the absence of a specific protocol for this compound, the following generic procedure for handling a solid, powdered research chemical should be adopted, incorporating the known safety recommendations for this compound.

Objective: To safely prepare a stock solution of a solid research chemical.

Materials:

-

This compound (solid powder)

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Analytical balance

-

Spatula

-

Weighing paper/boat

-

Volumetric flask

-

Pipettes

-

Vortex mixer or sonicator

Procedure:

-

Preparation:

-

Ensure the work area, a chemical fume hood, is clean and uncluttered.

-

Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

-

Set up all necessary equipment within the fume hood.

-

-

Weighing:

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.

-

Record the exact weight.

-

-

Dissolution:

-

Carefully transfer the weighed powder into the volumetric flask.

-

Add a portion of the chosen solvent to the flask, ensuring not to fill to the final volume.

-

Cap the flask and gently swirl to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.

-

-

Final Preparation:

-

Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Cap and invert the flask several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

-

Clean-up and Disposal:

-

Clean the spatula and any other contaminated equipment with an appropriate solvent.

-

Dispose of the weighing paper and any other solid waste in the designated hazardous waste container.

-

Wipe down the work surface in the fume hood.

-

Remove PPE and wash hands thoroughly.

-

This generic protocol, when combined with the specific safety information provided in this guide, forms a robust framework for the safe handling of this compound in a research setting. All personnel should be thoroughly trained on these procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of N-isopentyl-2-(trifluoromethyl)benzamide as a TRPM8 Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-isopentyl-2-(trifluoromethyl)benzamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing receptor and a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. Its involvement in pain and inflammatory pathways makes it a significant target for drug discovery. This document provides detailed protocols for the in vitro characterization of this compound, including a calcium imaging assay and a patch-clamp electrophysiology assay.

Data Presentation

The following table summarizes the in vitro activity of a structurally related and potent TRPM8 antagonist, PF-05105679, which provides a reference for the expected potency of this compound.

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |

| PF-05105679 | Calcium Imaging | HEK293-hTRPM8 | Menthol | 4 | |

| PF-05105679 | Patch-Clamp | HEK293-hTRPM8 | Menthol | 11 |

Experimental Protocols

Calcium Imaging Assay

This assay measures the inhibition of agonist-induced calcium influx in cells expressing the TRPM8 channel.

Materials:

-

HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Menthol (TRPM8 agonist)

-

Ionomycin (positive control)

-

96-well black-walled, clear-bottom plates

Protocol:

-

Cell Culture: Culture HEK293-hTRPM8 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cells once with HBSS.

-